Humulene

Catalog No.
S597580
CAS No.
6753-98-6
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Humulene

CAS Number

6753-98-6

Product Name

Humulene

IUPAC Name

(1E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6?,13-7+,14-10+

InChI Key

FAMPSKZZVDUYOS-YRWGZVKJSA-N

SMILES

CC1=CCC(C=CCC(=CCC1)C)(C)C

Synonyms

alpha-caryophyllene, alpha-humulene, humulene

Canonical SMILES

CC1=CCC(C=CCC(=CCC1)C)(C)C

Isomeric SMILES

C/C/1=C\CC(C=CC/C(=C/CC1)/C)(C)C

Anti-inflammatory properties:

Humulene exhibits significant anti-inflammatory properties. Studies have shown its effectiveness in reducing inflammation in various models, including:

  • Airway inflammation: Research suggests that alpha-humulene, a specific isomer of humulene, effectively reduces inflammatory markers and airway hyperresponsiveness in animal models of asthma
  • Gastric mucosal injury: Studies indicate that alpha-humulene protects the gastric mucosa from damage induced by hydrochloric acid and ethanol, potentially offering benefits for conditions like gastritis
  • Pterygium: A preliminary study suggests that alpha-humulene might inhibit the growth and proliferation of pterygium fibroblasts, potentially offering a therapeutic approach for this eye condition

These findings warrant further investigation into the mechanisms of humulene's anti-inflammatory action and its potential therapeutic applications in various inflammatory conditions.

Antibacterial properties:

Several studies have shown that humulene possesses antibacterial properties, particularly against the bacterium Staphylococcus aureus. This bacterium is a common cause of various infections, and humulene's ability to combat it highlights its potential as a natural antibacterial agent .

Other potential applications:

Emerging research suggests that humulene might have additional properties with potential health benefits, including:

  • Anticancer effects: Some studies indicate that humulene might possess anti-cancer properties, but further research is needed to understand the mechanisms and potential therapeutic implications
  • Appetite suppression: Preliminary research suggests that humulene might suppress appetite, but more investigation is needed to confirm this effect and understand its underlying mechanisms.

Humulene, also known as α-humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene with the molecular formula C15H24C_{15}H_{24}. It is characterized by an 11-membered ring structure formed from three isoprene units, featuring three nonconjugated carbon-carbon double bonds. Humulene was first isolated from the essential oils of Humulus lupulus (hops), which is where it derives its name. This compound plays a significant role in the aroma of beer, contributing to the "hoppy" scent that is highly valued in brewing. The concentration of humulene can vary among different hop varieties, with noble hops typically containing higher levels than bitter varieties .

, particularly cyclization and bromination. For instance, when reacted with hypobromous acid, humulene can yield both monocyclic and tricyclic products through cyclization processes. These reactions are notable for their stereospecificity, resulting in specific conformations of the products formed . Additionally, humulene can undergo photooxidation when exposed to ozone in sunlight, leading to the formation of oxygenated products .

Humulene exhibits a range of biological activities that make it a compound of interest in pharmacological research. It has demonstrated anti-inflammatory and anticancer properties. Studies have shown that humulene can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma cells, with reported IC50 values indicating potent cytotoxic effects . Furthermore, humulene has been observed to possess antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in antimicrobial formulations .

The synthesis of humulene can be achieved through several methods:

  • Biosynthesis: Naturally produced from farnesyl diphosphate via enzymatic reactions catalyzed by α-humulene synthase.
  • Laboratory Synthesis:
    • Corey Synthesis: Involves preparing allylic stannane from farnesol.
    • McMurry Synthesis: Utilizes titanium-catalyzed carbonyl coupling reactions.
    • Takahashi Synthesis: Employs intramolecular alkylation of an allyl halide.
    • Suginome Synthesis: Involves using a geranyl fragment.
    • De Groot Synthesis: Synthesizes humulene from crude distillates of eucalyptus oil .

These methods highlight the versatility in synthesizing this compound for various applications.

Humulene finds applications across multiple fields:

  • Food and Beverage Industry: Primarily used for its flavoring properties in beers and other beverages due to its aromatic qualities.
  • Pharmaceuticals: Explored for its anti-inflammatory and anticancer properties, making it a candidate for drug development.
  • Cosmetics and Personal Care Products: Utilized for its fragrance and potential therapeutic effects .

Research on the interactions of humulene with biological systems has revealed significant insights into its effects on cellular mechanisms. For example, studies have indicated that humulene can modulate oxidative stress levels within cells, leading to enhanced cytotoxicity against cancer cells . Additionally, its antibacterial activity suggests that it may interfere with bacterial cell wall integrity or membrane structure, further highlighting its potential as an antimicrobial agent .

Humulene shares structural similarities with several other sesquiterpenes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
β-CaryophylleneMonocyclic sesquiterpeneKnown for anti-inflammatory effects; often found alongside humulene in plants.
Germacrene DMonocyclic sesquiterpeneExhibits insecticidal properties; structurally similar but differs in double bond placement.
FarnesolLinear terpenoidPrecursor to many terpenes including humulene; used in fragrances and cosmetics.
BisabololMonocyclic sesquiterpeneKnown for its soothing properties; often used in skin care products.

Humulene's uniqueness lies not only in its specific structure but also in its distinct biological activities and applications compared to these similar compounds .

Physical Description

Solid

XLogP3

4.5

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

99.00 to 100.00 °C. @ 3.00 mm Hg

Heavy Atom Count

15

Melting Point

< 25 °C

UNII

54W56MD2WD

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 78 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 53 of 131 companies with hazard statement code(s):;
H304 (18.87%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.34%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6753-98-6

Wikipedia

Humulene
1-Octadecene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-: ACTIVE

Dates

Modify: 2023-08-15
Jiang et al. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme Nature Chemical Biology, doi: 10.1038/NChemBio.2007.29, published online 16 September 2007. http://www.nature.com/naturechemicalbiology

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